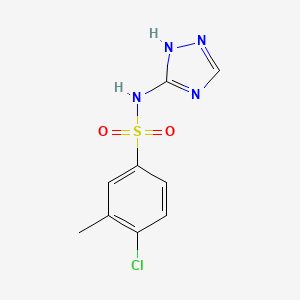amine CAS No. 1087640-23-0](/img/structure/B603054.png)
[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine is an organic compound with a complex structure It is characterized by the presence of ethoxy, methoxyethyl, dimethylbenzene, and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine typically involves multiple steps. One common method includes the reaction of 4,5-dimethylbenzene-1-sulfonyl chloride with 2-ethoxy-N-(2-methoxyethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic substitution typically involve a catalyst like iron(III) chloride (FeCl3) and a halogen source like chlorine or bromine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals or as a component in advanced materials.
作用機序
The mechanism of action of [(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.
類似化合物との比較
Similar Compounds
2-ethoxy-N-(2-methoxyethyl)aniline: Similar structure but lacks the sulfonamide group.
2-ethoxy-N-(2-methoxyethyl)benzamide: Contains a benzamide group instead of a sulfonamide.
2-methoxyethylamine: A simpler compound with only the methoxyethylamine group.
Uniqueness
[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methoxyethyl)amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethoxy and methoxyethyl groups, along with the sulfonamide functionality, makes it a versatile compound for various applications.
特性
CAS番号 |
1087640-23-0 |
|---|---|
分子式 |
C13H21NO4S |
分子量 |
287.38g/mol |
IUPAC名 |
2-ethoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-5-18-12-8-10(2)11(3)9-13(12)19(15,16)14-6-7-17-4/h8-9,14H,5-7H2,1-4H3 |
InChIキー |
HUVNNMRTGARLTP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B602971.png)
amine](/img/structure/B602972.png)

![1-[(6-methoxy-2-naphthyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B602977.png)


![4-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]morpholine](/img/structure/B602981.png)
![1-{4-[4-(1H-imidazole-1-sulfonyl)phenoxy]benzenesulfonyl}-1H-imidazole](/img/structure/B602983.png)

![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602989.png)

![(2-Hydroxyethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B602991.png)
amine](/img/structure/B602993.png)
amine](/img/structure/B602994.png)
